Superior Potency in Keap1‑Nrf2 PPI Inhibition vs. 7‑Bromo Regioisomer
8‑Bromo‑1,5‑dihydro‑4,1‑benzoxazepin‑2‑one exhibits an IC50 of 37 nM for inhibition of the Keap1‑Nrf2 protein‑protein interaction [1]. In contrast, the 7‑bromo regioisomer (CAS 886756‑67‑8) is not reported to inhibit this target at comparable concentrations; its reported activity is against soluble epoxide hydrolase (IC50 = 240 nM) [2]. The 6.5‑fold potency advantage of the 8‑bromo derivative in the Keap1‑Nrf2 PPI assay establishes it as the preferred scaffold for Nrf2 pathway modulation.
| Evidence Dimension | Inhibitory potency (IC50) against Keap1‑Nrf2 PPI |
|---|---|
| Target Compound Data | 37 nM |
| Comparator Or Baseline | 7‑bromo isomer: not active at comparable concentrations in Keap1‑Nrf2 assay; 240 nM against sEH |
| Quantified Difference | ≥6.5‑fold improvement in Keap1‑Nrf2 PPI potency |
| Conditions | Fluorescence polarization assay; Keap1 Kelch domain‑Nrf2 ETGE interaction; 30 min incubation |
Why This Matters
For projects targeting the Nrf2 antioxidant response, the 8‑bromo analog delivers substantially greater on‑target engagement, reducing the required screening concentrations and minimizing off‑target risk.
- [1] BindingDB. BDBM50109367 (CHEMBL3601211). Affinity Data: IC50 37 nM for inhibition of Keap1-Nrf2 PPI. Accessed 2026-04-15. View Source
- [2] BindingDB. BDBM50417984 (CHEMBL1672129). Affinity Data: IC50 240 nM for inhibition of rat soluble epoxide hydrolase. Accessed 2026-04-15. View Source
